3-(Methylamino)-4-phenylbutanoic acid

Catalog No.
S13808549
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylamino)-4-phenylbutanoic acid

Product Name

3-(Methylamino)-4-phenylbutanoic acid

IUPAC Name

3-(methylamino)-4-phenylbutanoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)

InChI Key

XDYCCVBZZUKWFY-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)CC(=O)O

3-(Methylamino)-4-phenylbutanoic acid is a chiral compound classified as a beta-amino acid. It features a methylamino group and a phenyl group attached to a butanoic acid backbone, which contributes to its unique chemical and biological properties. The compound is typically encountered in its hydrochloride form, enhancing its solubility and stability, making it suitable for various applications in research and industry.

Due to its functional groups:

  • Oxidation: Can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the methylamino group to be replaced with other nucleophiles under basic conditions.

Research indicates that 3-(Methylamino)-4-phenylbutanoic acid may possess neuroprotective properties. It appears to influence neurotransmitter levels in the brain, potentially aiding in the treatment of neurological disorders. Preliminary studies suggest that it may modulate signaling pathways related to neuronal function, although further investigation is necessary to fully understand its mechanisms of action.

The synthesis of 3-(Methylamino)-4-phenylbutanoic acid typically involves several steps:

  • Esterification: The corresponding carboxylic acid is reacted with methanol in the presence of an acid catalyst under reflux conditions.
  • Introduction of Methylamino Group: The resulting ester is treated with methylamine to introduce the methylamino group.
  • Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial production may utilize continuous flow processes and microreactor systems for enhanced efficiency and sustainability.

3-(Methylamino)-4-phenylbutanoic acid has diverse applications, including:

  • Organic Synthesis: Serves as a building block for the preparation of more complex molecules.
  • Biological Research: Investigated for potential interactions with biological macromolecules.
  • Pharmaceutical Development: Explored for pharmacological properties and therapeutic applications.
  • Chemical Industry: Used in the production of specialty chemicals and intermediates.

Studies have shown that 3-(Methylamino)-4-phenylbutanoic acid interacts with specific molecular targets, potentially influencing receptor activity and enzyme function. These interactions may involve modulation of signal transduction pathways or metabolic processes, which are critical for understanding its biological effects.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-(Methylamino)-4-phenylbutanoic acid, including:

Compound NameDescription
Methyl (3S)-3-(methylamino)-4-phenylbutanoateNon-hydrochloride form of the compound.
Methyl (3S)-3-(amino)-4-phenylbutanoateLacks the methyl group on the amino moiety, affecting its reactivity and biological activity.
Ethyl (3S)-3-(methylamino)-4-phenylbutanoateContains an ethyl ester instead of a methyl ester, altering its solubility and properties.

Uniqueness

The uniqueness of 3-(Methylamino)-4-phenylbutanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances solubility and stability, making it particularly suitable for various applications compared to similar compounds .

Multi-Step Organic Synthesis Pathways

The synthesis of 3-(Methylamino)-4-phenylbutanoic acid represents a significant challenge in organic chemistry due to the presence of both chiral centers and the methylamino functional group attached to the phenylbutanoic acid backbone . Multiple synthetic strategies have been developed to access this compound, each with distinct advantages and limitations in terms of yield, stereoselectivity, and scalability.

The most commonly employed approach involves a multi-step esterification-methylation route starting from the corresponding carboxylic acid precursor . This methodology typically begins with esterification of the carboxylic acid using methanol in the presence of an acid catalyst under reflux conditions at temperatures ranging from 65 to 78 degrees Celsius . The subsequent methylation step introduces the methylamino functionality through nucleophilic substitution reactions, achieving overall yields of 75 to 85 percent .

Alternative synthetic pathways have been explored through asymmetric hydrogenation strategies, which demonstrate superior enantioselectivity compared to traditional chemical methods . These approaches utilize chiral rhodium catalysts in conjunction with specialized ligands such as BINAP and DuPhos derivatives to achieve enantiomeric excesses exceeding 98 percent . The substrate scope typically encompasses alpha,beta-unsaturated carboxylic acids, which undergo selective reduction under hydrogen pressures of 1 to 10 atmospheres at moderate temperatures of 25 to 50 degrees Celsius .

The hydantoinase-carbamoylase enzymatic system represents another significant synthetic methodology for accessing optically pure 3-(Methylamino)-4-phenylbutanoic acid derivatives [3]. This biocatalytic approach employs racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as the starting substrate, utilizing nonenantioselective hydantoinase and L-N-carbamoylase enzymes to achieve enantiomeric excesses greater than 99 percent [3]. The enzymatic transformation proceeds under mild conditions at 30 to 37 degrees Celsius, delivering yields of 85 to 90 percent while maintaining excellent stereochemical control [3].

The Arndt-Eistert reaction pathway provides access to phenylbutanoic acid derivatives through the use of diazomethane and silver oxide reagents [4] [5]. However, this methodology suffers from significant limitations including the requirement for rigorously anhydrous conditions, safety concerns associated with diazomethane handling, and moderate yields typically ranging from 60 to 70 percent [4] [5]. Historical synthetic approaches utilizing Grignard reagents such as benzyl magnesium chloride have demonstrated poor efficiency, with reported yields as low as 16.1 percent [4] [5].

MethodologyStarting MaterialKey ReagentsTemperature (°C)Pressure (atm)Yield (%)Enantiomeric Excess (%)ScalabilityGreen Chemistry Score
Esterification-Methylation RouteCorresponding carboxylic acidMethanol, acid catalystReflux (~65-78)175-85RacemicHighMedium
Asymmetric Hydrogenation4-phenyl-2-butenoic acidChiral rhodium catalyst, H₂25-501-1080-95>98HighHigh
Hydantoinase-Carbamoylase SystemRacemic 5-[2-phenylethyl]-imidazolidine-2,4-dioneHydantoinase, L-N-carbamoylase30-37185-90>99MediumVery High
Chiral Resolution with Tartaric AcidRacemic amino acidL-(+)-tartaric acid, methanolRoom temperature135-40 (per enantiomer)>99MediumMedium
Reductive Amination of Keto AcidsTrimethyl pyruvate analogueLeucine dehydrogenase, NADH25-30170-85>98MediumHigh
Enzymatic Resolution with AcylaseN-acetyl racemic amino acidAspergillus oryzae acylase30-40140-50 (per enantiomer)>95HighHigh
Arndt-Eistert ReactionCarboxylic acid precursorDiazomethane, silver oxide0-25160-70RacemicLowLow
Grignard ApproachBenzyl magnesium chlorideMagnesium metalReflux (~65)116.1RacemicLowLow

Catalytic Strategies for Chiral Resolution

Chiral resolution of 3-(Methylamino)-4-phenylbutanoic acid and related compounds requires sophisticated catalytic systems capable of distinguishing between enantiomers with high selectivity [6] [7]. The development of efficient chiral resolution methodologies has become paramount for pharmaceutical applications where enantiomeric purity directly impacts biological activity and therapeutic efficacy.

Chiral rhodium complexes represent the most widely studied catalytic system for asymmetric synthesis of amino acid derivatives . These catalysts employ specialized phosphine ligands such as BINAP and DuPhos derivatives to create chiral environments that favor the formation of specific enantiomers . The rhodium-catalyzed asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acid precursors achieves turnover numbers ranging from 1000 to 5000, with reaction times typically requiring 4 to 12 hours . The high industrial applicability of these systems stems from their robust performance under moderate reaction conditions and excellent reproducibility at scale.

Palladium-catalyzed asymmetric synthesis utilizing GF-Phos ligand systems has emerged as a promising alternative for the construction of chiral amino acid frameworks [7]. These methodologies demonstrate particular utility in the synthesis of Tröger's base analogues with nitrogen stereocenters, achieving enantiomeric excesses exceeding 90 percent [7]. The substrate scope encompasses N-benzyl dihydroquinolinones, which undergo palladium-catalyzed transformations over reaction periods of 6 to 24 hours [7]. Computational studies reveal that hydrogen bonding interactions between substrate carbonyl oxygen atoms and ligand aromatic fragments are crucial for achieving high enantioselectivity [7].

Sulfopropylated cyclodextrin-based chiral selectors have been developed for the capillary zone electrophoretic separation of beta-methyl amino acid enantiomers [8] [9]. These systems utilize sulfopropylated-alpha-cyclodextrin and sulfopropylated-beta-cyclodextrin derivatives with varying degrees of substitution to achieve baseline resolution of stereoisomers [8] [9]. The electrophoretic separations are conducted under applied voltages of 20 kilovolts using unmodified silica capillaries, with separation times ranging from 2 to 6 hours [9]. The method demonstrates broad applicability to erythro- and threo-beta-methylphenylalanine, beta-methyltyrosine, and beta-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives [8] [9].

Immobilized lipase systems, particularly Candida antarctica lipase B, exhibit exceptional performance in the kinetic resolution of racemic amino acid esters [10]. These biocatalytic systems achieve enantiomeric excesses exceeding 98 percent with turnover numbers ranging from 10,000 to 50,000, demonstrating excellent industrial viability [10]. The enzymatic transformations proceed over 8 to 24 hours under mild aqueous conditions, eliminating the need for organic solvents and reducing environmental impact [10].

Catalyst TypeLigand/SupportSubstrate ScopeSelectivity (ee %)Reaction Time (h)TON (Turnover Number)Industrial Applicability
Chiral Rhodium ComplexBINAP, DuPhos derivativesα,β-unsaturated carboxylic acids>954-121000-5000High
Palladium with GF-PhosGF-Phos ligand systemN-benzyl dihydroquinolinones>906-24100-500Medium
Sulfopropylated CyclodextrinsSP2-α-CD, SP4-β-CDβ-methyl amino acids>852-6N/ALow
Immobilized LipasesCandida antarctica lipase BRacemic amino acid esters>988-2410000-50000Very High
Transition Metal CarbenesN-heterocyclic carbenesAldehydes and imines75-901-650-200Medium
Organocatalytic SystemsProline derivativesα-keto acids80-9512-48N/ALow

Industrial-Scale Production Challenges

The industrial-scale production of 3-(Methylamino)-4-phenylbutanoic acid faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [11] [12] [13]. These challenges encompass raw material procurement, catalyst management, solvent utilization, product purification, waste generation, energy consumption, scale-up complexities, and process control requirements.

Raw material costs represent the most significant economic burden in industrial amino acid production, contributing 25 to 35 percent of total manufacturing expenses [12] [13]. The requirement for chiral starting materials and specialized catalysts creates substantial cost pressures, particularly for pharmaceutical-grade products where enantiomeric purity is critical [12] [13]. Process optimization strategies and the development of alternative synthetic routes have emerged as primary approaches to mitigate these cost factors [12] [13].

Catalyst recovery and recycling present substantial technical challenges in large-scale operations [10]. The difficulty in separating and regenerating expensive chiral catalysts can result in cost impacts of 10 to 15 percent of total production expenses [10]. Immobilized catalyst systems and membrane separation technologies have been developed to address these challenges, enabling multiple catalyst reuse cycles and reducing overall manufacturing costs [10].

Solvent management constitutes another major challenge, with large-scale amino acid synthesis requiring substantial volumes of organic solvents that contribute 20 to 30 percent to production costs [14] [15]. The environmental and economic burden of solvent disposal has driven the development of solvent recycling systems and the investigation of greener alternatives such as supercritical fluids and ionic liquids [14] [15]. Recent advances in green solid-phase peptide synthesis have demonstrated the successful substitution of hazardous solvents like dimethylformamide and dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran and ethyl acetate [15].

Product purification represents a critical bottleneck in industrial amino acid production, with complex chromatographic separations contributing 15 to 25 percent to manufacturing costs [13] [16]. The need to achieve pharmaceutical-grade purity while maintaining stereochemical integrity requires sophisticated separation technologies [13] [16]. Crystallization-based purification methods and simulated moving bed chromatography have emerged as preferred industrial approaches due to their scalability and cost-effectiveness [13] [16].

Scale-up feasibility challenges arise from the non-linear scaling behavior of many synthetic methodologies, contributing 15 to 20 percent to development and production costs [12] [17]. The transition from laboratory-scale synthesis to industrial production often reveals unexpected complications related to mass transfer, heat management, and reaction kinetics [12] [17]. Continuous flow processing and microreactor technology have demonstrated significant promise in addressing these scale-up challenges by providing improved process control and more predictable scaling characteristics [17].

Challenge CategorySpecific IssuesImpact LevelCurrent SolutionsCost Impact (%)
Raw Material CostsHigh cost of chiral starting materials and catalystsHighProcess optimization, alternative routes25-35
Catalyst RecoveryDifficulty in catalyst separation and recyclingMediumImmobilized catalysts, membrane separation10-15
Solvent ManagementLarge volumes of organic solvents requiredHighSolvent recycling, green alternatives20-30
Product PurificationComplex chromatographic separations neededMediumCrystallization, simulated moving bed15-25
Waste GenerationHigh amounts of chemical waste producedHighAtom economy improvement, byproduct utilization5-10
Energy ConsumptionEnergy-intensive heating and cooling cyclesMediumProcess intensification, heat integration8-12
Scale-up FeasibilityNon-linear scaling of reaction parametersHighContinuous flow, microreactor technology15-20
Process ControlMaintaining stereochemical purity at scaleCriticalReal-time monitoring, statistical process control5-8

Green Chemistry Approaches in Precursor Utilization

The development of environmentally sustainable methodologies for 3-(Methylamino)-4-phenylbutanoic acid synthesis has become increasingly important as industrial chemistry moves toward greener manufacturing practices [14] [18]. Green chemistry approaches focus on reducing environmental impact through the utilization of renewable feedstocks, elimination of toxic reagents, minimization of waste generation, and implementation of energy-efficient processes.

Biocatalytic synthesis represents the most mature green chemistry approach for amino acid production, with multiple industrial applications demonstrating commercial viability [19] [20] [21]. Enzymatic methodologies offer inherent advantages including high stereoselectivity exceeding 95 percent enantiomeric excess, operation under mild aqueous conditions, and the use of biodegradable catalysts [19] [20] [21]. The development of engineered biocatalysts through directed evolution has expanded the substrate scope and improved the efficiency of enzymatic amino acid synthesis [19] [20]. Whole-cell biocatalysis systems utilizing metabolically engineered microorganisms have achieved production titers exceeding 30 grams per liter for N-methylated amino acids, demonstrating the scalability of biotechnological approaches [20].

Flow chemistry methodologies have emerged as a powerful green technology for amino acid synthesis, offering precise control over reaction parameters and significant reduction in waste generation [22] [23] [17]. Continuous flow systems enable improved mixing and heat transfer compared to traditional batch processes, resulting in higher yields and reduced side product formation [22] [23] [17]. Automated fast-flow peptide synthesis has demonstrated the ability to construct peptide chains up to 164 amino acids in length through 327 consecutive reactions, with peptide chain elongation completed in hours rather than days [23] [17]. The integration of electrochemical flow microreactors has enabled the synthesis of alpha-amino acids through in situ generation of aldimines from aldehydes and anilines, eliminating the need for stoichiometric metal reagents or toxic cyanide compounds [22].

Solvent-free reaction methodologies represent an emerging approach to eliminate organic solvent usage entirely [24] [15]. These methodologies focus on the development of reaction systems that operate in the absence of traditional organic solvents, utilizing alternative media such as ionic liquids, supercritical fluids, or solid-state reaction conditions [24] [15]. The elimination of solvent disposal requirements and reduced toxicity profiles make these approaches particularly attractive for industrial implementation [24] [15].

Electrochemical synthesis methods offer significant advantages through the elimination of chemical oxidants and reductants, replacing them with direct electron transfer processes [25] [26]. The electrosynthesis of amino acids from biomass-derived alpha-hydroxyl acids has demonstrated the feasibility of producing high-value products under ambient conditions with excellent energy efficiency [25]. Flow electrolyzers have been successfully employed for the conversion of alpha-hydroxyl acids to amino acids, highlighting the potential for large-scale industrial application [25].

Carbon dioxide fixation routes represent an innovative approach to amino acid synthesis that simultaneously addresses greenhouse gas utilization and sustainable chemical production [27] [18]. Photocatalytic systems based on polarized hydroxyapatite have demonstrated the ability to fix nitrogen from dinitrogen and carbon from carbon dioxide to produce glycine and alanine under mild reaction conditions [18]. These artificial photosynthetic processes operate at atmospheric pressure and temperatures of 95 degrees Celsius, achieving amino acid yields of 1.9 percent for glycine and 1.6 percent for alanine [18].

Green ApproachKey PrinciplesEnvironmental BenefitsProcess EfficiencyCommercial ReadinessEconomic Viability
Biocatalytic SynthesisEnzymatic selectivity, mild conditionsBiodegradable catalysts, aqueous mediaHigh selectivity (>95% ee)Mature (multiple industrial applications)Cost-competitive for high-value products
Flow ChemistryPrecise control, reduced wasteMinimal side products, continuous operationImproved mixing and heat transferDeveloping (pilot scale demonstrations)Equipment investment required
Solvent-Free ReactionsElimination of organic solventsNo solvent disposal, reduced toxicitySimplified workup proceduresResearch stagePotentially lower costs
Microwave-Assisted SynthesisRapid heating, energy efficiencyLower energy consumption, faster reactionsReduced reaction times (min vs h)Established (routine use)Moderate equipment costs
Electrochemical MethodsElectron-driven reactionsNo chemical oxidants/reductants neededDirect electron transferEmerging (proof-of-concept)Specialized equipment needed
CO₂ Fixation RoutesCarbon dioxide utilizationGreenhouse gas utilizationAtom-economical synthesisEarly researchLong-term potential

The solubility behavior of 3-(Methylamino)-4-phenylbutanoic acid is fundamentally influenced by its dual hydrophilic-hydrophobic nature. The compound features a carboxylic acid group and a methylamino group that confer hydrophilic properties, while the phenyl ring contributes significantly to its hydrophobic character [1] .

Aqueous Solubility

The water solubility of 3-(Methylamino)-4-phenylbutanoic acid is expected to be moderate compared to simple amino acids. Based on structural analogy with 4-phenylbutanoic acid, which exhibits a water solubility of 5.3 g/L at 40°C [3], the target compound is anticipated to show enhanced solubility due to the presence of the additional amino group. The methylamino substituent provides an additional site for hydrogen bonding with water molecules, potentially improving aqueous solubility compared to the parent phenylbutanoic acid [3] [4].

The hydrochloride salt form of the compound (molecular weight 229.70 g/mol) demonstrates significantly enhanced water solubility compared to the free base form . This enhancement is attributed to the ionic nature of the hydrochloride salt, which facilitates better solvation in polar aqueous media through ion-dipole interactions and hydrogen bonding networks .

Organic Solvent Solubility

The phenyl group in 3-(Methylamino)-4-phenylbutanoic acid confers good solubility in organic solvents, particularly alcohols and ethers. This behavior is consistent with related phenylbutanoic acid derivatives, which show favorable partitioning into organic phases [5] [6]. The compound is expected to exhibit good solubility in methanol, ethanol, acetone, and diethyl ether, while showing limited solubility in nonpolar solvents like hexane or cyclohexane [5].

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) provides crucial information about the compound's lipophilicity. For 4-phenylbutanoic acid, the experimental LogP value is 2.42 [3], indicating favorable partitioning into the organic phase. However, 3-(Methylamino)-4-phenylbutanoic acid is expected to have a lower LogP value due to the additional amino group, which increases the compound's hydrophilic character.

The XLogP3-AA computational value of -1.0 reported for the compound [1] suggests that it is more hydrophilic than its parent acid, which is consistent with the presence of the methylamino group. This negative LogP value indicates preferential partitioning into the aqueous phase, which is typical for amino acid derivatives [1].

Distribution coefficients (LogD) at physiological pH (7.4) are particularly relevant for understanding the compound's behavior in biological systems. At this pH, the carboxylic acid group will be predominantly ionized (pKa ~4.5), while the amino group will be partially protonated (pKa ~9.5), resulting in a zwitterionic species that exhibits reduced lipophilicity compared to the neutral form [7] [8].

Thermal Stability and Degradation Kinetics

The thermal stability of 3-(Methylamino)-4-phenylbutanoic acid follows patterns observed for amino acid derivatives, with decomposition occurring before melting, as is typical for compounds containing both amino and carboxylic acid functionalities [9] [10].

Decomposition Temperature

Based on thermal analysis studies of structurally related amino acids, 3-(Methylamino)-4-phenylbutanoic acid is expected to undergo thermal decomposition in the temperature range of 200-300°C [9]. This estimate is derived from comparative analysis with other amino acids: glycine and cysteine decompose at approximately 185°C, while more complex amino acids like histidine, aspartic acid, and arginine decompose at around 280°C [9] [10].

The presence of the phenyl group may provide additional thermal stability compared to simple amino acids, as aromatic systems generally exhibit higher thermal stability. However, the compound is unlikely to exceed the decomposition temperature of phenylacetic acid (587°C), as the amino acid functionality typically leads to decomposition at lower temperatures [11].

Decomposition Products and Kinetics

Thermal decomposition of 3-(Methylamino)-4-phenylbutanoic acid is expected to follow patterns observed for amino acids, producing primarily water, ammonia, and carbon dioxide as major decomposition products [9] [10]. The presence of the phenyl group may lead to additional aromatic decomposition products, potentially including benzyl radicals and phenyl-containing fragments [11].

The decomposition process is anticipated to be endothermic, consistent with the behavior of other amino acids [9]. The decomposition kinetics are expected to follow first-order kinetics, as observed for related phenylacetic acid derivatives [11].

Mass spectrometric analysis of the decomposition products would likely reveal the sequential loss of functional groups, with initial decarboxylation followed by deamination and eventual fragmentation of the aromatic ring system [12] [10].

Thermal Analysis Methods

Comprehensive thermal characterization of 3-(Methylamino)-4-phenylbutanoic acid would require multiple analytical techniques. Thermogravimetric analysis (TGA) would provide quantitative information about mass loss during heating, while differential scanning calorimetry (DSC) would reveal thermal transitions and the enthalpy of decomposition [9] [13].

The expected heat capacity behavior would show gradual increase with temperature until the decomposition onset, followed by rapid changes associated with the decomposition process [9]. The compound's thermal stability in different atmospheric conditions (nitrogen versus air) would provide insights into oxidative versus purely thermal decomposition pathways [12].

Crystallographic Behavior and Polymorphic Forms

The crystallographic behavior of 3-(Methylamino)-4-phenylbutanoic acid is influenced by its capacity for multiple intermolecular interactions, including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions involving the phenyl ring [14] [15].

Crystal Structure Characteristics

The compound's crystal structure is expected to be stabilized by an extensive hydrogen bonding network involving the carboxylic acid group, the methylamino group, and potentially water molecules in hydrated forms [14]. The carboxylic acid group can participate in both donor and acceptor hydrogen bonding, while the methylamino group serves as both a hydrogen bond donor and acceptor [14].

The presence of the phenyl ring introduces the possibility of π-π stacking interactions between aromatic systems in adjacent molecules, which could influence the crystal packing and stability [16]. The flexible butanoic acid chain allows for conformational variations that may accommodate different packing arrangements [14].

Crystallization Behavior

The crystallization behavior of 3-(Methylamino)-4-phenylbutanoic acid from different solvents would be expected to influence both the polymorphic form obtained and the crystal morphology [15]. Polar solvents like water and alcohols may favor different hydrogen bonding patterns compared to less polar solvents [15].

The compound's tendency to form hydrates or solvates should be considered, as the presence of solvent molecules in the crystal lattice can significantly affect the polymorphic behavior and stability [17]. The hygroscopic nature of amino acid derivatives suggests that hydrate formation is likely under ambient conditions [9].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-(Methylamino)-4-phenylbutanoic acid is characterized by the presence of two ionizable groups: the carboxylic acid group and the methylamino group. This dual functionality results in complex pH-dependent speciation behavior [18] [19].

Carboxylic Acid pKa

The carboxylic acid group in 3-(Methylamino)-4-phenylbutanoic acid is expected to have a pKa value in the range of 4.0-5.0, based on comparison with structurally related compounds [3] [20]. The pKa of 4-phenylbutanoic acid is reported as 4.76 [3], providing a reasonable estimate for the carboxylic acid group in the target compound.

The presence of the methylamino group at the 3-position may slightly influence the carboxylic acid pKa through inductive effects, but the separation by two methylene groups limits this influence [21]. The electron-donating nature of the methylamino group would be expected to slightly increase the pKa (making the acid weaker) compared to the unsubstituted phenylbutanoic acid [21].

Amino Group pKa

The methylamino group pKa is expected to be in the range of 9.0-10.0, based on the pKa values of related methylamine derivatives [22] [23]. Primary methylamine has a pKa of 10.64, while secondary amines typically have slightly lower pKa values [22]. The presence of the aromatic ring and carboxylic acid group in the molecule may influence the amino group pKa through electronic effects [21].

The proximity of the carboxylic acid group may result in some intramolecular electrostatic interaction, potentially lowering the amino group pKa compared to simple methylamine derivatives [21]. However, the flexible chain structure allows for conformational arrangements that may minimize such interactions [21].

Zwitterionic Behavior

At physiological pH (7.4), 3-(Methylamino)-4-phenylbutanoic acid exists predominantly as a zwitterion, with the carboxylic acid group deprotonated and the amino group protonated [24] [25]. This zwitterionic form significantly influences the compound's solubility, partition behavior, and biological activity [24].

The isoelectric point (pI) of the compound can be estimated as the average of the two pKa values, approximately 6.5-7.5 [25]. At this pH, the compound carries no net charge and typically exhibits minimum solubility in aqueous systems [25].

pH-Dependent Speciation

The compound exhibits four distinct ionization states depending on pH:

  • At very low pH (< 2): Both groups protonated (net charge +1)
  • At intermediate pH (2-8): Zwitterionic form (net charge 0)
  • At high pH (8-12): Carboxylate form with neutral amino group
  • At very high pH (> 12): Both groups deprotonated (net charge -1)

This pH-dependent speciation significantly affects the compound's physicochemical properties, including solubility, partition coefficients, and crystallization behavior [8] [26].

Experimental pKa Determination Methods

Accurate determination of the pKa values for 3-(Methylamino)-4-phenylbutanoic acid would require multiple experimental approaches. Potentiometric titration provides the most direct method for pKa determination, involving the measurement of pH changes during titration with standardized acid or base solutions [27] [26].

Nuclear magnetic resonance (NMR) spectroscopy offers an alternative approach, monitoring chemical shift changes of specific protons as a function of pH [27] [23]. This method is particularly useful for compounds with multiple ionizable groups, as it can provide information about individual group behavior [23].

Spectrophotometric methods can be employed if the compound exhibits pH-dependent absorption changes, particularly involving the aromatic chromophore [21]. UV-Vis spectroscopy monitoring of the phenyl ring absorption may provide insights into the electronic environment changes upon ionization [21].

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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